molecular formula C8H12O2 B12443454 3-Hydroxy-4,4-dimethylcyclohex-2-en-1-one CAS No. 53696-32-5

3-Hydroxy-4,4-dimethylcyclohex-2-en-1-one

Cat. No.: B12443454
CAS No.: 53696-32-5
M. Wt: 140.18 g/mol
InChI Key: ACLOTXWRIQLMEM-UHFFFAOYSA-N
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Description

3-Hydroxy-4,4-dimethylcyclohex-2-en-1-one is a high-purity chemical compound offered for research and development purposes. This compound belongs to the class of 3-hydroxycyclohex-2-en-1-ones, which are recognized as valuable intermediates in organic synthesis. Structurally similar compounds, particularly those with the gem-dimethyl (5,5-dimethyl) group, are frequently employed in the synthesis of xanthene and xanthenedione derivatives . These complex structures are of significant research interest due to their diverse biological activities, which include antiviral, antibacterial, and anti-inflammatory properties . Furthermore, xanthene derivatives have important applications as synthetic dyes and in laser technologies . The enone functionality and the presence of both hydroxy and carbonyl groups in its structure make it a versatile precursor for constructing more complex molecular architectures, such as lactones, which have been studied for their antimicrobial activity . The conformational properties of analogous compounds have been characterized by X-ray crystallography, often revealing an envelope conformation for the cyclohexenone ring and the presence of intramolecular hydrogen bonding . This compound is intended for research applications in medicinal chemistry, organic synthesis, and materials science. It is provided For Research Use Only. It is not intended for diagnostic or therapeutic uses, and is strictly not for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

53696-32-5

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

3-hydroxy-4,4-dimethylcyclohex-2-en-1-one

InChI

InChI=1S/C8H12O2/c1-8(2)4-3-6(9)5-7(8)10/h5,10H,3-4H2,1-2H3

InChI Key

ACLOTXWRIQLMEM-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(=O)C=C1O)C

Origin of Product

United States

Synthetic Methodologies for 3 Hydroxy 4,4 Dimethylcyclohex 2 En 1 One

Generation via Tautomerization of 4,4-Dimethylcyclohexane-1,3-dione

The most direct method for generating 3-hydroxy-4,4-dimethylcyclohex-2-en-1-one is through the keto-enol tautomerization of 4,4-dimethylcyclohexane-1,3-dione. This equilibrium is a fundamental concept in organic chemistry, where a ketone or aldehyde exists in equilibrium with its corresponding enol form. In the case of dimedone, the enol tautomer, this compound, is significantly populated due to the formation of a conjugated system and an intramolecular hydrogen bond. researchgate.netnanalysis.com

The equilibrium between the keto and enol forms can be influenced by various factors, including the solvent and the presence of catalysts. acs.org In chloroform (B151607), for instance, the keto-to-enol ratio is approximately 2:1. researchgate.net

Catalyst Systems and Reaction Conditions for Selective Enol Formation

The tautomerization of 4,4-dimethylcyclohexane-1,3-dione to its enol form can be facilitated by both acid and base catalysts. acs.org

Acid Catalysis: In the presence of an acid, the carbonyl oxygen is protonated, increasing the acidity of the α-hydrogens. A subsequent deprotonation at the α-carbon by a weak base (like the solvent) leads to the formation of the enol.

Base Catalysis: A base can directly deprotonate the α-carbon, which is acidic due to the presence of two adjacent carbonyl groups, to form an enolate ion. This enolate is a key intermediate that can then be protonated on the oxygen atom to yield the enol. acs.org An interesting approach involves the use of an electro-generated base derived from dimedone itself, which can then be used in subsequent reactions. dntb.gov.ua

While general acid and base catalysis are common, specific catalyst systems for highly selective enol formation are also an area of interest. For instance, rhodium-phosphine catalysts have been reported to promote the isomerization of related cyclic diones.

Optimization Strategies for Yield and Tautomeric Purity

Optimizing the yield and purity of the enol tautomer, this compound, primarily involves manipulating the keto-enol equilibrium. The choice of solvent plays a crucial role in this regard. The keto-enol equilibrium of dimedone has been studied in various solvents, revealing different ratios of the two tautomers. acs.org

SolventKeto Form (%)Enol Form (%)
Chloroform-d~67~33
Dimethyl sulfoxide-d6Predominantly enol-

This table is based on qualitative descriptions from research articles and may not represent precise quantitative data.

The higher stability of the enol form in polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) is attributed to the solvent's ability to stabilize the enol tautomer through hydrogen bonding. acs.org Therefore, conducting the tautomerization in a solvent that favors the enol form is a key optimization strategy.

Stereoselective Synthesis Approaches for Chiral Analogs of this compound

The development of synthetic routes to chiral analogs of this compound is of significant interest due to the importance of enantiomerically pure compounds in various applications. While direct stereoselective synthesis of the title compound is not extensively documented, methodologies for the synthesis of structurally related chiral cyclohexenones provide valuable insights.

A general synthesis for chiral 4-alkyl-4-hydroxycyclohexenones has been reported, which could potentially be adapted. nih.gov This approach often involves the use of chiral auxiliaries or catalysts to control the stereochemical outcome of the reaction. For example, the asymmetric Michael addition of nucleophiles to a prochiral cyclohexenone precursor, catalyzed by a chiral catalyst, can lead to the formation of enantioenriched products. The direct asymmetric Michael addition of malonates to enones has been successfully promoted by the protease from Streptomyces griseus, achieving high enantioselectivities. researchgate.net

Another strategy involves the stereoselective reduction of a prochiral dione (B5365651) precursor. Although not specific to 4,4-dimethylcyclohexane-1,3-dione, stereoselective syntheses of other cyclic ketones have been achieved using organocatalysis or metal-based catalysts with chiral ligands. mdpi.com These approaches could potentially be applied to generate chiral analogs of this compound.

Multi-Component Reactions Incorporating the this compound Framework

This compound, in equilibrium with its diketo tautomer, is a valuable building block in multi-component reactions (MCRs). MCRs are one-pot processes where three or more reactants combine to form a product that incorporates all or most of the atoms of the starting materials. nih.gov

A prominent example is the Knoevenagel condensation followed by a Michael addition, which is a tandem reaction. In this context, 4,4-dimethylcyclohexane-1,3-dione (dimedone) reacts with various aromatic aldehydes in the presence of a catalyst to form 2,2'-arylmethylenebis(3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one) derivatives. capes.gov.brnih.govnih.govresearchgate.netias.ac.in This reaction essentially combines two molecules of the enol with one molecule of the aldehyde.

A variety of catalysts have been employed for this transformation, highlighting the versatility of this MCR. These include:

Urea under ultrasound irradiation: This method offers an environmentally friendly approach with high yields. nih.gov

Triton B: A quaternary ammonium (B1175870) hydroxide (B78521) that acts as an efficient base catalyst.

Silica-supported diphenic acid: A recyclable heterogeneous catalyst that promotes the reaction under mild conditions. ias.ac.in

Tetrabutylammonium bromide (TBAB): A phase-transfer catalyst.

No catalyst in aqueous medium: In some cases, the reaction proceeds efficiently in water at room temperature without the need for an external catalyst, presenting a green chemistry approach. capes.gov.brresearchgate.net

The general scheme for this multi-component reaction is as follows:

2 x 4,4-Dimethylcyclohexane-1,3-dione + ArCHO -> 2,2'-Arylmethylenebis(3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one)

The yields of these reactions are often high, and the products can be readily isolated. The resulting bis-adducts are themselves valuable intermediates for the synthesis of other complex heterocyclic systems.

AldehydeCatalystSolventYield (%)
BenzaldehydeUrea (ultrasound)Water95
4-ChlorobenzaldehydeUrea (ultrasound)Water98
4-NitrobenzaldehydeUrea (ultrasound)Water96
BenzaldehydeSilica-diphenic acidEthanol94
4-MethoxybenzaldehydeSilica-diphenic acidEthanol92

This table is a compilation of data from various sources and represents typical results. nih.govias.ac.in

These multi-component reactions demonstrate the utility of this compound (via its keto tautomer) as a versatile C-nucleophile for the construction of complex molecular architectures in an efficient and often environmentally benign manner.

Tautomeric Equilibria and Structural Isomerism of 4,4 Dimethylcyclohexane 1,3 Dione Derivatives

Detailed Analysis of Keto-Enol Tautomerism Involving 3-Hydroxy-4,4-dimethylcyclohex-2-en-1-one

The compound 4,4-Dimethylcyclohexane-1,3-dione, commonly known as dimedone, is a cyclic β-dicarbonyl that exists in a dynamic equilibrium with its enol tautomer, this compound. acs.orged.gov This equilibrium is a specific instance of keto-enol tautomerism, involving the migration of a proton and the corresponding shift of a double bond.

While the keto form of most simple ketones is significantly more stable than the enol form, the situation is more complex for β-dicarbonyl compounds like dimedone. libretexts.org The enol form, this compound, benefits from two key stabilizing factors:

Conjugation: The carbon-carbon double bond (C=C) of the enol is in conjugation with the remaining carbonyl group (C=O). This extended π-system delocalizes electron density, which imparts significant additional stability to the molecule. libretexts.orgyoutube.com

Intramolecular Hydrogen Bonding: The arrangement of the hydroxyl group and the carbonyl group in the enol form allows for the formation of a stable six-membered ring through an intramolecular hydrogen bond. libretexts.orgyoutube.com This internal hydrogen bond is a major contributor to the stability of the enol tautomer.

Due to these stabilizing effects, the enol form of dimedone is present in substantial amounts at equilibrium. In the solid state, dimedone exists entirely as the enol tautomer, with molecules forming chains linked by hydrogen bonds. In solution, the ratio of keto to enol forms is highly dependent on the surrounding environment. ed.gov For instance, the ratio of tautomers can be readily determined by 1H NMR spectroscopy by comparing the integration values for the distinct signals of each form. acs.orged.gov

Comparative Studies with Related Dimethylcyclohexenone Isomers and Derivatives

The extent of enolization in this compound can be better understood by comparing it with other related structures.

Comparison with Simple Ketones: For a simple cyclic ketone like cyclohexanone, which lacks the second carbonyl group, the keto form is overwhelmingly predominant at equilibrium. Although its enol form is more stable than that of acyclic acetone (B3395972) due to a more substituted double bond, it lacks the crucial stabilizing effects of conjugation and intramolecular hydrogen bonding found in dimedone. libretexts.org

Comparison with Acyclic β-Diketones: The classic acyclic analogue is 2,4-pentanedione (acetylacetone). Under normal conditions, it exists as approximately 85% enol, a value significantly higher than that for dimedone in many solvents. libretexts.org This is attributed to the strong intramolecular hydrogen bond and conjugation. libretexts.orgyoutube.com The rigid cyclic structure of dimedone may impose geometric constraints that affect the ideal planarity for conjugation and the optimal geometry for the hydrogen bond compared to the more flexible acyclic 2,4-pentanedione.

Comparison with Aromatic Enols: A powerful illustration of enol stability is seen in phenol. Phenol is the enol tautomer of 2,4-cyclohexadienone. libretexts.org In this case, the equilibrium lies almost exclusively (>99.9%) on the side of the enol because its formation results in a highly stable aromatic ring. libretexts.org Aromaticity provides a massive stabilizing force that far exceeds the other factors. Since the enol of dimedone is not aromatic, its stability is considerable but not as absolute as that of phenol.

Comparison with Heterocyclic Derivatives: The principles of tautomerism extend to more complex derivatives. Studies on heterocyclic compounds containing β-keto-enol systems show that the equilibrium is sensitive to the nature of the substituents and the rings involved. nih.gov For instance, the introduction of electron-withdrawing groups can increase the acidity of the α-hydrogen, favoring enolization. nih.gov The stability of the resulting enol is influenced by the ability of the heterocyclic moiety to participate in electron delocalization. nih.gov

Table 2: Comparative Enol Content in Various Carbonyl Compounds at Equilibrium
CompoundClassPrimary Stabilizing Factor for EnolApproximate % Enol
CyclohexanoneSimple KetoneAlkene Substitution (minor)Very Low (~0.02%)
4,4-Dimethylcyclohexane-1,3-dione (Dimedone)Cyclic β-DiketoneConjugation & Intramolecular H-BondVariable (e.g., ~33% in CDCl₃, 100% in solid state) ed.gov
2,4-PentanedioneAcyclic β-DiketoneConjugation & Intramolecular H-BondHigh (~85%) libretexts.org
Phenol (Enol of 2,4-Cyclohexadienone)Aromatic EnolAromaticityEffectively 100% libretexts.org

Chemical Reactivity and Mechanistic Investigations of 3 Hydroxy 4,4 Dimethylcyclohex 2 En 1 One

Role as an Enol Nucleophile in Carbon-Carbon Bond Forming Reactions

3-Hydroxy-4,4-dimethylcyclohex-2-en-1-one, existing in equilibrium with its keto-enol tautomers, can act as a potent enol or enolate nucleophile in various carbon-carbon bond-forming reactions. nih.gov This reactivity is fundamental to its application in the synthesis of more complex molecular architectures.

The deprotonation of the hydroxyl group or the α-carbon generates a nucleophilic enolate, which can participate in several key reactions. One of the most prominent examples is the Michael addition, where the enolate adds to an α,β-unsaturated carbonyl compound in a conjugate fashion. wikipedia.orgmasterorganicchemistry.com This reaction is a powerful tool for the formation of 1,5-dicarbonyl compounds, which are valuable synthetic intermediates. youtube.com

Another significant reaction is the aldol (B89426) addition, where the enolate attacks a carbonyl group of an aldehyde or ketone to form a β-hydroxy carbonyl compound. wikipedia.orgyoutube.com The resulting aldol adduct can often undergo subsequent dehydration to yield an α,β-unsaturated carbonyl compound, a process known as the aldol condensation. youtube.comyoutube.com The stereochemical outcome of these reactions can often be controlled through the careful selection of reaction conditions and reagents.

The nucleophilic character of this compound is central to its utility in creating new carbon-carbon bonds, enabling the construction of intricate molecular frameworks.

Allylic Enolization Reactions Catalyzed by Transition Metals

Transition metal catalysis has emerged as a powerful strategy for controlling the reactivity and selectivity of reactions involving this compound. In particular, iridium-catalyzed allylic enolization has been a subject of significant research.

Iridium-Catalyzed Chemo-, Regio-, and Enantioselective Allylic Enolization

Iridium catalysts have proven to be exceptionally effective in mediating the chemo-, regio-, and enantioselective allylic enolization of derivatives of this compound. nih.govnih.gov In a notable study, the silyl (B83357) enol ether of this compound, specifically 6,6-dimethyl-3-((trimethylsilyl)oxy)cyclohex-2-en-1-one, was utilized in an iridium-catalyzed allylic enolization that proceeds through a keto-enol isomerization. nih.govresearchgate.net This method allows for the synthesis of substituted 2-(but-3-en-2-yl)-3-hydroxy-6,6-dimethylcyclohex-2-en-1-ones in good to high yields with excellent levels of chemoselectivity, regioselectivity, and enantioselectivity. nih.gov

The reaction mechanism is proposed to involve the formation of a (π-allyl)-Ir-complex. nih.gov The enolate, generated from the starting material, then attacks this complex to form the allylated product. nih.gov The presence of a quaternary carbon adjacent to the carbonyl group on the cyclohexenone ring plays a crucial role in directing the enolization process due to both resonance and steric effects. nih.gov This approach provides a novel pathway for constructing chiral centers, including those containing a carbon-fluorine bond. nih.govnih.gov

Ligand Design and Substrate Scope in Enolization Processes

The success of iridium-catalyzed allylic enolization hinges critically on the design of the chiral ligands coordinated to the metal center. These ligands are instrumental in dictating the stereochemical outcome of the reaction. Phosphoramidite ligands, for instance, have been shown to be highly effective in iridium-catalyzed allylation reactions of silyl enol ethers, leading to high yields and enantioselectivities. acs.org The active catalyst is often a metallacyclic iridium complex formed in situ. acs.orgnih.gov

The substrate scope of these reactions is broad, accommodating a variety of silyl enol ethers and allylic carbonates. acs.orgnih.gov For example, silyl enol ethers derived from both aromatic and aliphatic ketones have been successfully employed. acs.org Furthermore, the reaction tolerates a range of functional groups on both the nucleophile and the electrophile. nih.govacs.org The choice of additives, such as a combination of cesium fluoride (B91410) (CsF) and zinc fluoride (ZnF2), can be crucial for promoting the reaction and suppressing side reactions like diallylation. acs.org

Table 1: Selected Ligands in Iridium-Catalyzed Allylic Enolization

Ligand TypeKey FeaturesApplication
PhosphoramiditesReadily available, tunable steric and electronic properties.Highly enantioselective allylation of silyl enol ethers. acs.org
Chiral DiphosphinesForm stable complexes with iridium, providing a well-defined chiral environment.Enantioselective hydroalkylation of alkenes. acs.orgnih.gov
Spiro DiphosphitesRigid backbone, leading to high enantioselectivity.Regio- and enantioselective hydroalkenylation of α-olefins and styrenes. acs.org

Reactivity of the Hydroxyl Functionality in this compound (e.g., Derivatization, Oxidation)

The hydroxyl group in this compound is a key functional handle that allows for a variety of chemical transformations, including derivatization and oxidation.

Derivatization of the hydroxyl group is a common strategy to modify the properties of the molecule or to prepare it for subsequent reactions. For instance, the hydroxyl group can be converted into a silyl ether, such as a trimethylsilyl (B98337) (TMS) ether, which serves as a protecting group and can also influence the regioselectivity of subsequent reactions. nih.gov Other derivatization methods include esterification or etherification to introduce different functional groups. nih.govrsc.org

Oxidation of the hydroxyl group can lead to the formation of a dicarbonyl compound. The choice of oxidizing agent is crucial to achieve the desired transformation without affecting other parts of the molecule. For instance, selective oxidation of cyclohexanes, including related structures, can be achieved using in situ generated dioxirane. rsc.org

Electrophilic and Nucleophilic Additions to the Cyclohexenone Double Bond System

The α,β-unsaturated ketone moiety in this compound provides two primary sites for addition reactions: the carbonyl carbon (C1) and the β-carbon (C3) of the double bond.

Nucleophilic additions can occur at either the carbonyl carbon (1,2-addition) or the β-carbon (1,4-conjugate addition). masterorganicchemistry.com Hard nucleophiles, such as Grignard reagents, tend to favor 1,2-addition, attacking the electrophilic carbonyl carbon. masterorganicchemistry.com In contrast, soft nucleophiles, such as cuprates (Gilman reagents) and enolates, preferentially undergo 1,4-conjugate addition, also known as the Michael addition. wikipedia.orgyoutube.com This reaction results in the formation of a new carbon-carbon bond at the β-position.

Electrophilic additions to the double bond are also possible. For example, the double bond can react with electrophiles like halogens or peroxy acids. The regioselectivity of these additions is influenced by the electronic nature of the enone system.

Advanced Structural Characterization and Spectroscopic Analysis of 3 Hydroxy 4,4 Dimethylcyclohex 2 En 1 One

X-ray Crystallographic Analysis for Conformation and Packing

In the solid state, Dimedone exists almost exclusively in its enol form. scispace.commcmaster.caresearchgate.net X-ray diffraction studies reveal that the molecules crystallize in a monoclinic system, with the space group typically identified as P2₁/c or P2₁/n. scispace.commcmaster.caresearchgate.netcdnsciencepub.com The cyclohexene (B86901) ring of the enol form adopts a half-chair or envelope conformation. nih.gov In this conformation, the carbon atom bearing the gem-dimethyl group (C5 in dimedone) is displaced from the plane formed by the other five atoms of the ring. nih.gov

A defining feature of the crystal structure is the extensive intermolecular hydrogen bonding. The hydroxyl group of one molecule forms a hydrogen bond with the carbonyl oxygen of an adjacent molecule. scispace.commcmaster.ca This interaction links the molecules into infinite helical chains that propagate through the crystal lattice, creating a stable, well-ordered packing arrangement. scispace.com The hydrogen bond length is reported to be approximately 2.593 Å. scispace.com This strong intermolecular force is a key factor in the stabilization of the enol tautomer in the solid state.

Crystallographic data for derivatives, such as those formed by the condensation of dimedone, also confirm that the cyclohexenone ring maintains a half-chair conformation. nih.gov

Table 1: Crystallographic Data for Dimedone (3-Hydroxy-5,5-dimethylcyclohex-2-en-1-one)

Parameter Value Reference
Crystal System Monoclinic mcmaster.caresearchgate.net
Space Group P2₁/n or P2₁/c scispace.commcmaster.caresearchgate.net
a ~10.040 - 10.079 Å scispace.commcmaster.cacdnsciencepub.com
b ~6.823 - 6.835 Å scispace.commcmaster.cacdnsciencepub.com
c ~12.438 - 12.984 Å scispace.commcmaster.cacdnsciencepub.com
β ~110.24° - 116.20° scispace.commcmaster.cacdnsciencepub.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignments and Tautomer Ratio Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the structure of 3-Hydroxy-4,4-dimethylcyclohex-2-en-1-one in solution. It is particularly useful for investigating the keto-enol tautomerism between 4,4-dimethylcyclohexane-1,3-dione (the keto form) and this compound (the enol form).

The ratio of these two tautomers in solution is highly dependent on the solvent. acs.org In aprotic solvents with a lower polarity, such as chloroform (B151607) (CDCl₃), both the keto and enol forms are typically observed in the ¹H NMR spectrum. acs.orgnanalysis.com The ratio can be determined by integrating the signals corresponding to each tautomer. For the closely related dimedone in CDCl₃, a keto:enol ratio of approximately 2.9:1 has been reported, favoring the keto form. nanalysis.com In contrast, in polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO), the equilibrium often shifts significantly, and in the case of dimedone, only the keto tautomer is observed. acs.org This is because the keto tautomer has a larger dipole moment and is better stabilized by highly polar solvents. acs.org Conversely, hydrogen-bond accepting solvents can favor the enol form. acs.org

¹H NMR Spectroscopy:

Enol form (this compound): The spectrum is expected to show a singlet for the two methyl groups, a singlet for the olefinic proton, and singlets for the two methylene (B1212753) groups in the ring. A broad singlet for the enolic hydroxyl proton would also be present, which would be exchangeable with D₂O.

Keto form (4,4-dimethylcyclohexane-1,3-dione): This tautomer would show a singlet for the gem-dimethyl protons and distinct signals for the two sets of methylene protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides further confirmation of the tautomeric equilibrium. The enol form will show characteristic signals for the sp² carbons of the C=C double bond and the carbonyl carbon. The keto form will show two carbonyl carbon signals and sp³ carbon signals for the ring. Studies on dimedone have utilized ¹³C NMR to investigate the kinetics of the tautomeric interconversion. researchgate.netoptica.org

Table 2: Representative ¹H NMR Chemical Shifts for Dimedone Tautomers in CDCl₃

Tautomer Functional Group Chemical Shift (δ, ppm) Reference
Keto (CH₃)₂C ~1.1 nanalysis.com
C(O)CH₂C(CH₃)₂ ~2.59 nanalysis.com
C(O)CH₂C=C ~2.85 nanalysis.com
Enol (CH₃)₂C ~1.1 nanalysis.com
CH₂ ~2.3 researchgate.net
=CH ~5.5 researchgate.net

2D NMR techniques such as HMQC (Heteronuclear Multiple Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for unambiguously assigning all proton and carbon signals, confirming the connectivity within the molecule for both tautomers. chemicalbook.com

Infrared (IR) and Mass Spectrometry for Functional Group Analysis and Molecular Structure Confirmation

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups present in the molecule. The spectra of the keto and enol tautomers are distinct.

Enol form (this compound): The spectrum is characterized by a broad absorption band in the region of 3500-2800 cm⁻¹ due to the O-H stretching vibration of the hydrogen-bonded hydroxyl group. libretexts.org A strong, sharp peak around 1700-1650 cm⁻¹ corresponds to the C=O stretching of the α,β-unsaturated ketone. libretexts.orgnih.gov Another significant absorption appears around 1600 cm⁻¹ for the C=C stretching vibration.

Keto form (4,4-dimethylcyclohexane-1,3-dione): The spectrum would be dominated by a strong C=O stretching absorption band for the dicarbonyl groups, typically appearing around 1720-1700 cm⁻¹. libretexts.orgguidechem.com The broad O-H band would be absent.

Table 3: Key IR Absorption Frequencies

Functional Group Vibration Approximate Wavenumber (cm⁻¹) Tautomer
O-H Stretch, H-bonded 3500 - 2800 (broad) Enol
C=O Stretch, conjugated 1700 - 1650 Enol
C=C Stretch ~1600 Enol
C=O Stretch, ketone 1720 - 1700 Keto

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, which helps in confirming its structure. Using electrospray ionization (ESI), the molecular ion peak [M+H]⁺ or [M-H]⁻ would be observed, confirming the molecular weight of 140.18 g/mol for C₈H₁₂O₂.

Studies on dimedone derivatives show characteristic fragmentation patterns. rsc.org Common fragmentation pathways for the core ring structure would likely involve the loss of small neutral molecules such as CO (28 Da) and C₂H₄ (28 Da). The fragmentation of derivatives often shows ions corresponding to the loss of a molecule of dimedone itself or the molecular ion of dimedone, highlighting the stability of this core structure. rsc.org High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the parent molecule and its fragments with high accuracy. nih.gov

Theoretical and Computational Chemistry Studies of 3 Hydroxy 4,4 Dimethylcyclohex 2 En 1 One

Quantum Chemical Calculations for Tautomer Stabilities and Electronic Properties

Quantum chemical calculations are instrumental in understanding the intrinsic properties of molecules. For 3-Hydroxy-4,4-dimethylcyclohex-2-en-1-one, a key area of investigation would be the relative stabilities of its potential tautomers. This compound can exist in equilibrium with its diketone tautomer, 4,4-dimethylcyclohexane-1,3-dione. Computational methods, particularly Density Functional Theory (DFT), would be employed to calculate the energies of each tautomer, thereby predicting their relative populations at equilibrium.

Electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are fundamental in predicting a molecule's reactivity. The HOMO-LUMO energy gap is a crucial indicator of chemical stability; a large gap suggests high stability and low reactivity. An electrostatic potential map would further reveal the electron distribution and identify the electrophilic and nucleophilic sites within the molecule, offering insights into its intermolecular interactions.

Table 1: Hypothetical Tautomer Stability Data for this compound

TautomerMethod/Basis SetRelative Energy (kcal/mol)
This compoundData not availableData not available
4,4-Dimethylcyclohexane-1,3-dioneData not availableData not available
This table is for illustrative purposes only. No published data is available.

Table 2: Hypothetical Electronic Properties of this compound

ParameterValue
HOMO EnergyData not available
LUMO EnergyData not available
HOMO-LUMO GapData not available
This table is for illustrative purposes only. No published data is available.

Computational Modeling of Reaction Mechanisms and Transition States

Computational chemistry provides powerful tools to elucidate the pathways of chemical reactions. For this compound, this could involve modeling its synthesis, degradation, or participation in various organic reactions. By calculating the energies of reactants, products, intermediates, and transition states, a complete energy profile of a reaction can be constructed.

This modeling allows for the determination of activation energies, which are critical for understanding reaction rates. The geometry of transition states can also be optimized, providing a detailed picture of the atomic rearrangements that occur during a chemical transformation. Such studies are invaluable for understanding reaction feasibility and for designing more efficient synthetic routes.

Prediction and Validation of Spectroscopic Parameters via Computational Methods

Computational methods are frequently used to predict spectroscopic data, which can then be compared with experimental results for validation. For this compound, theoretical calculations could provide its expected infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra.

Calculations of vibrational frequencies can aid in the assignment of peaks in an experimental IR spectrum. Similarly, NMR chemical shifts can be computed and compared with experimental data to confirm the structure of the molecule. The prediction of electronic transitions using methods like Time-Dependent DFT (TD-DFT) can help in interpreting UV-Vis spectra.

Table 3: Hypothetical Comparison of Experimental and Computationally Predicted Spectroscopic Data for this compound

Spectroscopic DataExperimental ValuePredicted Value
IR Peak (C=O)Data not availableData not available
¹H-NMR (O-H)Data not availableData not available
¹³C-NMR (C=O)Data not availableData not available
UV-Vis (λmax)Data not availableData not available
This table is for illustrative purposes only. No published data is available.

Applications of 3 Hydroxy 4,4 Dimethylcyclohex 2 En 1 One As a Research Intermediate and Building Block

Role in the Synthesis of Complex Organic Molecules

The structural framework of 3-hydroxy-4,4-dimethylcyclohex-2-en-1-one is a cornerstone in the synthesis of a variety of complex organic structures. Its precursor, dimedone, readily participates in reactions to build larger molecules. A prominent example is the Knoevenagel condensation followed by a Michael addition, which is used to synthesize 2,2'-arylmethylenebis(3-hydroxy-5,5-dimethyl-2-cyclohexene-1-one) derivatives. ias.ac.in In this reaction, two units of the cyclohexanedione precursor condense with an aromatic aldehyde. ias.ac.in

These resulting bis-derivatives are not merely complex molecules in their own right; they are recognized as crucial synthons for preparing other important classes of compounds, such as various xanthenes and acridinedione derivatives. ias.ac.in This underscores the role of the this compound scaffold as a foundational element for constructing intricate, polycyclic systems of significant interest in medicinal and materials chemistry.

Precursor in the Development of Novel Cyclohexenone-Based Scaffolds for Chemical Exploration

The this compound core is a privileged scaffold for chemical exploration, primarily through its use in creating libraries of more complex derivatives. An efficient, one-pot synthesis method has been developed to produce a range of 2,2'-arylmethylenebis(3-hydroxy-5,5-dimethyl-2-cyclohexene-1-one) compounds by reacting various aromatic aldehydes with dimedone. ias.ac.in These products represent a novel class of cyclohexenone-based scaffolds that are valuable for further chemical modification and biological screening. ias.ac.in

The synthesis of these scaffolds is often achieved using mild and eco-friendly procedures, highlighting the demand for accessible routes to these biologically relevant molecules. ias.ac.in The characterization of these novel derivatives has been thoroughly confirmed using techniques such as IR, NMR, and mass spectrometry, with single crystal X-ray analysis performed on several examples to definitively establish their three-dimensional structure. ias.ac.in

Below is a table detailing some of the novel scaffolds synthesized from the dimedone precursor, as described in the scientific literature.

Table 1: Examples of Synthesized 2,2'-Arylmethylenebis(3-hydroxy-5,5-dimethyl-2-cyclohexene-1-one) Scaffolds

Aryl Substituent Resulting Scaffold Name Crystallographic System Source
Phenyl 2,2'-Phenylmethylenebis(3-hydroxy-5,5-dimethyl-2-cyclohexene-1-one) Tetragonal ias.ac.in
3-Nitrophenyl 2,2'-(3-Nitrophenyl)methylenebis(3-hydroxy-5,5-dimethyl-2-cyclohexene-1-one) Monoclinic ias.ac.in
4-Nitrophenyl 2,2'-(4-Nitrophenyl)methylenebis(3-hydroxy-5,5-dimethyl-2-cyclohexene-1-one) Orthorhombic ias.ac.in

Exploration in Catalytic Systems (e.g., as a ligand, co-catalyst, or reactant in catalytic cycles)

While this compound is a key building block, its direct application as a catalyst itself—whether as a ligand, co-catalyst, or a core component of a catalytic cycle—is not widely documented in available research. Instead, the focus has been on the use of catalysts to synthesize derivatives from its precursor, dimedone.

For instance, an efficient and environmentally friendly procedure for synthesizing 2,2'-arylmethylenebis(3-hydroxy-5,5-dimethyl-2-cyclohexene-1-one) derivatives utilizes silica-supported diphenic acid as a recyclable heterogeneous catalyst. ias.ac.in This catalytic method facilitates the one-pot Knoevenagel/Michael reaction between aromatic aldehydes and dimedone, demonstrating the importance of catalysis in accessing these complex scaffolds. ias.ac.in The reaction is noted to be mild and selective, yielding the desired bis-adduct without proceeding to further cyclization steps. ias.ac.in

Q & A

Basic Research Questions

Q. What experimental methods are recommended for structural characterization of 3-Hydroxy-4,4-dimethylcyclohex-2-en-1-one?

  • Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguous structural determination. Key steps include:

Crystallization : Optimize solvent conditions (e.g., ethanol/water mixtures) to obtain high-quality crystals.

Data Collection : Use a diffractometer (e.g., Bruker D8 Venture) at low temperatures (e.g., 100 K) to minimize thermal motion .

Refinement : Employ SHELXL for refinement, ensuring R-factors < 0.05 for high precision .

  • Example Data :
ParameterValue ()
Temperature (K)100
R-factor0.039
wR-factor0.112
Data/Parameter Ratio16.9

Q. How can synthetic routes to this compound be optimized?

  • Answer : Focus on regioselective enolization and ketone functionalization. Key strategies:

Enolate Formation : Use LDA (lithium diisopropylamide) in THF at -78°C to generate the enolate.

Quenching : Introduce electrophiles (e.g., methyl iodide) for alkylation.

Purification : Employ flash chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product .

Q. What spectroscopic techniques are critical for analyzing this compound?

  • Answer :

NMR : Assign peaks using 1H^1 \text{H}- and 13C^{13} \text{C}-NMR to confirm substitution patterns (e.g., δ ~5.5 ppm for enolic protons).

IR : Identify carbonyl (C=O) stretches near 1700 cm1^{-1} and hydroxyl (O-H) bands at 3200–3500 cm1^{-1}.

MS : High-resolution mass spectrometry (HRMS) to verify molecular formula (e.g., [M+H]+^+ = C8_8H12_{12}O2_2) .

Advanced Research Questions

Q. How can conformational flexibility of the cyclohexenone ring impact reactivity?

  • Answer : The ring’s puckering amplitude (quantified via Cremer-Pople coordinates) influences steric and electronic effects:

Computational Analysis : Use Gaussian or ORCA to calculate puckering parameters (e.g., θ, φ) at the B3LYP/6-31G(d) level.

Reactivity Correlations : Compare energy barriers for reactions (e.g., Diels-Alder) in planar vs. puckered conformers .

Q. What experimental designs address contradictions in photochemical behavior of α,β-unsaturated ketones like this compound?

  • Answer :

Solvent Screening : Avoid tert-butyl alcohol, which can act as a methyl radical source under UV light, altering reaction pathways .

Radical Traps : Add TEMPO to quench radicals and validate mechanisms.

Control Experiments : Compare results in inert solvents (e.g., cyclohexane) to isolate solvent effects.

Q. How do crystallographic data discrepancies arise, and how can they be resolved?

  • Answer : Discrepancies often stem from disordered atoms or twinning. Mitigation strategies:

Data Quality : Ensure high-resolution (< 1.0 Å) datasets and redundancy > 2.

Refinement Tools : Use SHELXL’s TWIN/BASF commands for twinned crystals .

  • Case Study : reports an R-factor of 0.045; re-refinement with hydrogen atom constraints improved precision.

Q. What methodologies elucidate structure-activity relationships (SAR) for biological activity?

  • Answer :

In Vitro Assays : Test inhibitory effects on enzymes (e.g., cyclooxygenase) via fluorescence-based assays.

Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., binding affinity to COX-2 active site).

Analog Synthesis : Modify substituents (e.g., nitro groups) and compare bioactivity .

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